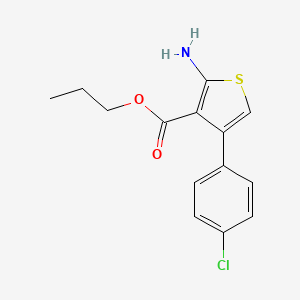

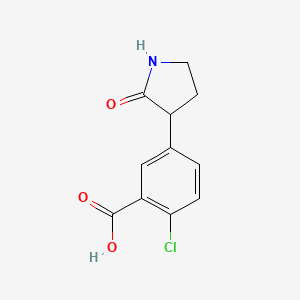

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (P2ACPT) is a relatively recently synthesized compound that has been studied for its potential applications in scientific research. P2ACPT has been found to have a range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties.

Scientific Research Applications

Antimicrobial Activity

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, as part of the broader 2-aminothiophene derivatives, demonstrates significant biological activities, including antimicrobial and antifungal properties. These compounds are synthesized through base protanated reactions and have shown potential in the development of new antimicrobial agents. For instance, a study by Prasad et al. (2017) evaluated the antimicrobial activity of novel 2-aminothiophene derivatives.

Genotoxic and Carcinogenic Potentials

Thiophene derivatives are widely used in pharmaceuticals and their structural components may contribute to toxic effects in humans. Research has been conducted to assess the genotoxic and carcinogenic potentials of these compounds, including 3-aminothiophene derivatives, to understand their safety profile better. A study by Lepailleur et al. (2014) used in vitro and in silico methodologies for this assessment.

Quantum Chemical and Molecular Dynamics Studies

The corrosion inhibition performances of thiophene derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, have been studied using quantum chemical parameters and molecular dynamics simulations. These studies are crucial for predicting the inhibition efficiency of these compounds against corrosion of metals, which has implications in various industrial applications. Kaya et al. (2016) provided insights into this area.

Application in Dye Synthesis

Thiophene derivatives play a significant role in dye synthesis, particularly in the production of disperse dyes for polyester fabrics. Their ability to produce a range of colors and exhibit antibacterial efficacy makes them valuable in textile applications. For example, Gafer and Abdel‐Latif (2011) synthesized novel 4-arylazo-3-methylthiophenes with significant antibacterial properties.

Synthesis of Schiff Bases

Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene have been synthesized for various applications, including potential CNS depressant activity. These compounds are characterized by their unique structural and chemical properties. A study by Bhattacharjee et al. (2011) explored this area.

properties

IUPAC Name |

propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTSWSXSQUFLIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2(1H)-one](/img/structure/B2676941.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide](/img/structure/B2676948.png)

![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)

![Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2676950.png)

![6-Methyl-3-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2676954.png)

![3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676955.png)

![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2676957.png)

![3-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2676958.png)